molecular formula C13H17BrO2 B13151635 Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Cat. No.: B13151635
M. Wt: 285.18 g/mol
InChI Key: JYRWHRAWTDQPAN-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is a brominated aromatic ester characterized by a propanoate backbone with 2,2-dimethyl substitution and a 3-bromophenyl group at the β-position. Its molecular formula is C₁₃H₁₇BrO₂, with a molecular weight of 285.14 g/mol (calculated). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the bromine atom’s role in facilitating cross-coupling reactions .

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

InChI

InChI=1S/C13H17BrO2/c1-4-16-12(15)13(2,3)9-10-6-5-7-11(14)8-10/h5-8H,4,9H2,1-3H3

InChI Key

JYRWHRAWTDQPAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CC1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(3-bromophenyl)-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Products depend on the nucleophile used (e.g., amine-substituted derivatives).

    Reduction: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanol.

    Oxidation: 3-(3-bromophenyl)-2,2-dimethylpropanoic acid.

Scientific Research Applications

While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate" is not available in the provided search results, the available literature does provide some insight into its synthesis, characterization, and potential applications as a chemical intermediate.

Synthesis and Characterization

  • Synthesis: Several search results detail the synthesis of related compounds, which can provide insight into the possible synthesis of this compound. For example, 3-Bromophenyl 2,2-Dimethylpropanoate is synthesized from trimethylacetyl chloride and 3-bromophenol in the presence of triethylamine . Similarly, ethyl 3-((4-bromophenyl)amino)-2,2-dimethylpropanoate is synthesized using a literature procedure .
  • Characterization: Spectroscopic data, such as IR and NMR, are used to characterize related compounds . This data can be used to confirm the structure and purity of the synthesized compound.

Potential Applications

While the specific applications of this compound are not explicitly detailed, the search results suggest its potential use as a chemical intermediate in organic synthesis [4, 1].

  • Grignard Reagent Precursor: The presence of a bromine substituent on the phenyl ring suggests that this compound could be used to form a Grignard reagent . Grignard reagents are versatile nucleophiles in organic synthesis, useful for carbon-carbon bond formation.
  • Building Block for Complex Molecules: The compound could serve as a building block for synthesizing more complex molecules, potentially in the pharmaceutical or materials science fields . The ester and bromophenyl functionalities allow for further modification and diversification.
  • β-Amino Acid Ester Synthesis: Research has shown that β-hydroxyl acid esters can be coupled with amines to construct β-amino acid esters through cooperative catalysis . Given the structural similarity, this compound might be relevant in the synthesis of β-amino acid derivatives .

Safety and Handling

  • Irritant: Ethyl 3-bromo-2,2-dimethylpropanoate is known to cause skin and eye irritation . Appropriate safety precautions, such as wearing protective gloves and eyewear, should be taken when handling this compound.

Further Research

To find more specific applications, further research is needed, including:

  • Searching Chemical Databases: Databases such as SciFinder or Reaxys may contain more detailed information on the synthesis and applications of this specific compound.
  • Exploring Patents: Patent literature may reveal specific uses of this compound or related derivatives .
  • Analyzing Related Compounds: Examining the applications of structurally similar compounds may provide insights into the potential uses of this compound .

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromophenyl group can enhance binding affinity to certain targets, while the ester group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Ester Group Variation

  • Ethyl vs. Methyl Esters: Ethyl esters generally exhibit higher lipophilicity than methyl analogs, influencing solubility and bioavailability.
  • Fluorinated Esters : Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate incorporates fluorine atoms, which enhance electronegativity and stability against enzymatic degradation, making it valuable in fluorinated drug design .

Substituent Effects

  • Positional Isomerism : The bromine atom’s position on the phenyl ring significantly impacts reactivity. For example, 3-bromophenyl derivatives are more reactive in Suzuki-Miyaura couplings than 4-bromophenyl analogs due to steric and electronic effects .
  • Electron-Withdrawing Groups: The 4-chlorosulfonyl group in ethyl 3-(4-chlorosulfonylphenyl)-2,2-dimethylpropanoate increases electrophilicity, facilitating nucleophilic substitution reactions in polymer chemistry .

Pharmacological and Industrial Relevance

  • Polymer Chemistry: Brominated esters serve as cross-linking agents or monomers in heat-resistant polymers .

Biological Activity

Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a bromophenyl group and a branched alkyl chain. The chemical structure can be represented as follows:

  • Chemical Formula : C13_{13}H15_{15}BrO2_2
  • Molecular Weight : 285.16 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related brominated compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.

Table 1: Antimicrobial Activity of Brominated Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoateEscherichia coliTBD
Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoateCandida albicans1000 µg/mL

Note: TBD indicates that specific MIC values for this compound are yet to be determined.

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)TBD
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoateHeLa (Cervical Cancer)TBD
Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoateA549 (Lung Cancer)111.63

Note: IC50 values for this compound are yet to be established.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The bromophenyl moiety may interact with specific enzymes involved in metabolic pathways, leading to inhibition of cellular processes.
  • Electrophilic Substitution : The presence of the bromine atom allows for electrophilic aromatic substitution reactions that can modify cellular targets.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Study on Antitumor Activity : A study published in a pharmaceutical journal evaluated a series of brominated esters for their cytotoxic effects against tumor cell lines. Results indicated that modifications in the bromine position significantly affected the anticancer activity.
  • Antimicrobial Evaluation : Research conducted at a university laboratory tested various brominated compounds against common pathogens. The findings suggested that structural variations lead to differing levels of antimicrobial efficacy.

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